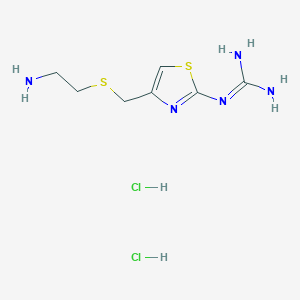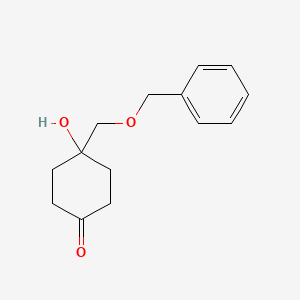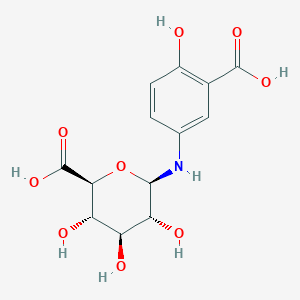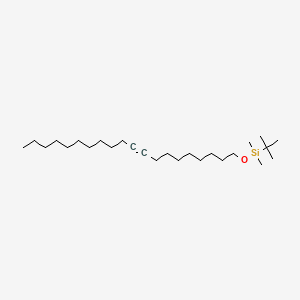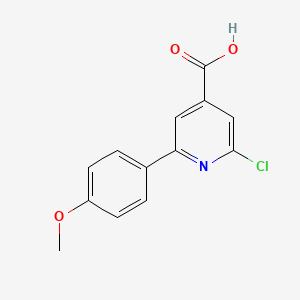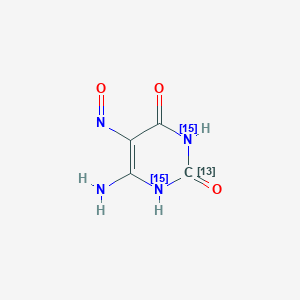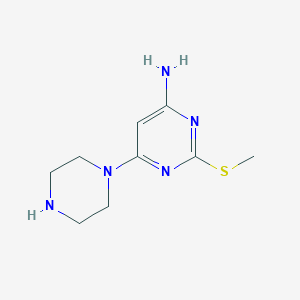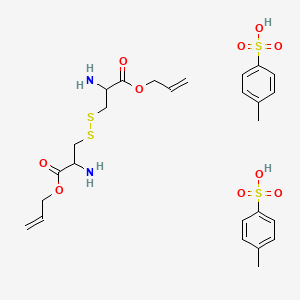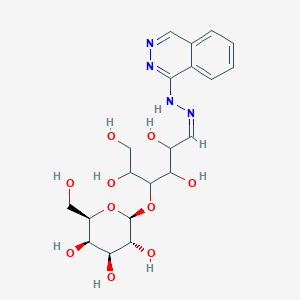
Lactose N-(Phthalazin-8-yl)-hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactose N-(Phthalazin-8-yl)-hydrazone is a chemical compound that combines the sugar lactose with a hydrazone derivative of phthalazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lactose N-(Phthalazin-8-yl)-hydrazone typically involves the reaction of lactose with phthalazin-8-yl-hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure the complete formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Lactose N-(Phthalazin-8-yl)-hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazone group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phthalazinone derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Lactose N-(Phthalazin-8-yl)-hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Lactose N-(Phthalazin-8-yl)-hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Lactose N-(Phthalazin-8-yl)-hydrazone can be compared with other similar compounds, such as:
Lactose N-(Phthalazin-6-yl)-hydrazone: Similar structure but with a different position of the hydrazone group.
Lactose N-(Pyridazin-3-yl)-hydrazone: Contains a pyridazine ring instead of a phthalazine ring.
Lactose N-(Quinazolin-4-yl)-hydrazone: Features a quinazoline ring, offering different chemical properties.
Propiedades
Fórmula molecular |
C20H28N4O10 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
(6Z)-6-(phthalazin-1-ylhydrazinylidene)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C20H28N4O10/c25-7-12(28)18(34-20-17(32)16(31)15(30)13(8-26)33-20)14(29)11(27)6-22-24-19-10-4-2-1-3-9(10)5-21-23-19/h1-6,11-18,20,25-32H,7-8H2,(H,23,24)/b22-6-/t11?,12?,13-,14?,15+,16+,17-,18?,20+/m1/s1 |
Clave InChI |
RNMZGXFACLJOMO-RVKYATMTSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=NN=C2N/N=C\C(C(C(C(CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=NN=C2NN=CC(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)

